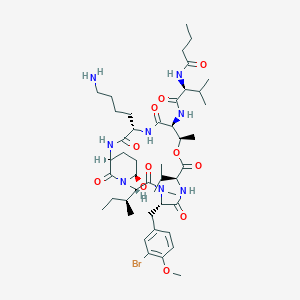

kempopeptin B

Description

Properties

Molecular Formula |

C46H73BrN8O11 |

|---|---|

Molecular Weight |

994 g/mol |

IUPAC Name |

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-15-(4-aminobutyl)-5-[(3-bromo-4-methoxyphenyl)methyl]-2-[(2S)-butan-2-yl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide |

InChI |

InChI=1S/C46H73BrN8O11/c1-11-15-34(56)51-36(24(3)4)42(60)53-38-27(8)66-46(64)37(25(5)6)52-41(59)32(23-28-17-19-33(65-10)29(47)22-28)54(9)45(63)39(26(7)12-2)55-35(57)20-18-31(44(55)62)50-40(58)30(49-43(38)61)16-13-14-21-48/h17,19,22,24-27,30-32,35-39,57H,11-16,18,20-21,23,48H2,1-10H3,(H,49,61)(H,50,58)(H,51,56)(H,52,59)(H,53,60)/t26-,27+,30-,31-,32-,35+,36-,37-,38-,39-/m0/s1 |

InChI Key |

BESCRSMOIPNLKZ-PKCAXSCZSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CCCCN)O)[C@@H](C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C |

Canonical SMILES |

CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCCN)O)C(C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C |

Synonyms |

kempopeptin B |

Origin of Product |

United States |

The Chemical Compound: Kempopeptin B

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined primarily through the use of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.gov Its molecular formula has been established as C46H73BrN8O11. acs.org A key structural feature of this compound is the presence of a lysine (B10760008) (Lys) residue, which plays a crucial role in its biological activity. researchgate.netmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C46H73BrN8O11 |

| Molecular Weight | ~994.04 g/mol |

| Origin | Marine Cyanobacterium (Lyngbya sp.) |

| Compound Class | Cyclic Depsipeptide |

Isolation from Lyngbya sp. (Floridian Marine Cyanobacterium)

Research Findings on Biological Activity

Detailed research has revealed that this compound is a selective inhibitor of the serine protease trypsin. acs.orgnih.gov This selectivity is attributed to the presence of the basic lysine residue within its structure. mdpi.comnih.gov In contrast, its analog, kempopeptin A, which contains a hydrophobic leucine (B10760876) residue instead of lysine, exhibits inhibitory activity against elastase and chymotrypsin (B1334515). mdpi.comacs.org

The inhibitory activity of this compound against trypsin has been quantified, with a reported IC50 value of 8.4 μM. acs.orgnih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Further studies have also investigated the activity of this compound against other trypsin-related proteases, such as plasmin and matriptase, with IC50 values of approximately 1 μM. nih.gov

Table 2: Inhibitory Activity of this compound against Serine Proteases

| Enzyme | IC50 Value |

| Trypsin | 8.4 μM acs.orgnih.gov |

| Plasmin | ~1 μM nih.gov |

| Matriptase | ~1 μM nih.gov |

| Elastase | >67,000 nM nih.gov |

| Chymotrypsin | >67,000 nM nih.gov |

A chlorinated analog of this compound, named kempopeptin C, has also been discovered and shown to inhibit trypsin, plasmin, and matriptase with even greater potency. mdpi.comnih.gov The discovery of these related compounds with varying inhibitory profiles underscores the potential for marine cyanobacteria to produce a diverse array of specialized molecules. acs.org

Conclusion

Kempopeptin B stands as a significant example of the potential of marine cyanobacteria as a source of novel bioactive compounds. Its selective inhibition of trypsin and related serine proteases, driven by its specific chemical structure, highlights the intricate relationship between molecular architecture and biological function. Continued research into this compound and other cyanobacterial metabolites will undoubtedly contribute to our understanding of enzyme inhibition and may pave the way for the development of new therapeutic strategies. The unique chemical diversity found within the marine environment remains a promising frontier for scientific discovery.

Biosynthetic Pathways and Mechanisms

Involvement of Non-Ribosomal Peptide Synthetase (NRPS) Systems

Non-ribosomal peptide synthetases (NRPSs) are the enzymatic factories responsible for producing a vast array of peptide-based natural products in microorganisms. biorxiv.org These modular megasynthases operate in an assembly-line fashion, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govmdpi.com While the specific biosynthetic gene cluster for kempopeptin B has not been explicitly detailed in published research, its peptide backbone points toward an NRPS-driven mechanism.

The fundamental process of an NRPS module involves three core domains:

Adenylation (A) Domain: This domain selects a specific amino acid substrate (proteinogenic or non-proteinogenic) and activates it as an aminoacyl adenylate, consuming ATP in the process. mdpi.combeilstein-journals.org The A-domain acts as the gatekeeper for substrate specificity.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered to the T-domain via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. nih.gov This flexible arm shuttles the substrate and the elongating peptide intermediate between the catalytic domains of the synthetase. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by joining the upstream, T-domain-bound peptide chain with the aminoacyl substrate of the downstream module. nih.govmdpi.com

The sequence of modules on the NRPS enzyme dictates the final sequence of the peptide product. Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers, and heterocyclization (Cyc) domains, can be present within a module to further modify the incorporated residues. biorxiv.org The final step in the synthesis is typically catalyzed by a Thioesterase (TE) domain, which releases the mature peptide, often through cyclization. biorxiv.org Given the cyclic structure of this compound, a terminal TE domain is presumed to be involved in its release and macrocyclization.

Role of Hybrid Polyketide Synthase (PKS)-NRPS Enzymatic Systems

Many complex natural products from cyanobacteria are the result of hybrid PKS-NRPS pathways, which merge the catalytic machinery of both systems to create molecules with mixed peptide and polyketide features. researchgate.netnih.govnih.gov Polyketide synthases are responsible for producing the carbon backbones of diverse metabolites by the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. ebi.ac.uk

The structure of this compound and related compounds from Lyngbya, such as the lyngbyastatins, often contain a non-amino acid portion, typically a fatty acid derivative. nih.govfrontiersin.org This structural feature is a strong indicator of a hybrid PKS-NRPS biosynthetic origin. In such a system, a PKS module typically synthesizes a polyketide chain that serves as the starter unit. This starter unit is then transferred to the first condensation domain of the NRPS assembly line, which acylates the first amino acid, initiating the peptide chain elongation. biorxiv.orgnih.gov

The integration of PKS and NRPS modules allows for an immense diversification of chemical structures, combining the structural variety of fatty acids and amino acids into a single molecule. nih.gov The presence of unusual amino acids and an ester linkage (making it a depsipeptide) in this compound is characteristic of products from these versatile hybrid enzymatic systems. frontiersin.orgresearchgate.net

Exploration of Biosynthetic Gene Clusters (General Discussion)

The complete enzymatic blueprint for the synthesis of a natural product like this compound is encoded within its biosynthetic gene cluster (BGC). nih.gov A BGC is a contiguous region of the genome containing all the genes necessary for the production of a specific secondary metabolite, including the core synthetase genes (NRPS/PKS), genes for precursor supply, tailoring enzymes, and transporters. mdpi.comrsc.org

Identifying and analyzing the BGC for this compound would be the definitive method to confirm its biosynthetic pathway. This is typically achieved through genome mining of the producing organism, Lyngbya sp. nih.gov By sequencing the organism's genome, researchers can use bioinformatics tools like antiSMASH to predict the locations of BGCs. secondarymetabolites.org The predicted gene functions within the cluster, based on homology to known enzymes, allow for the formulation of a detailed biosynthetic model. nih.govrsc.org For example, the number and arrangement of modules in the predicted NRPS/PKS genes would allow a direct prediction of the this compound structure.

While the BGCs for other complex cyanobacterial metabolites like lyngbyapeptin B have been successfully identified and characterized, the specific gene cluster responsible for this compound biosynthesis has not yet been reported in the scientific literature. nih.govresearchgate.net Elucidation of this BGC would not only confirm the involvement of NRPS and PKS systems but also provide a genetic template for future biosynthetic engineering efforts to create novel analogs.

Mechanistic Studies of Biological Activity: Serine Protease Inhibition

Inhibition Profile Against Key Serine Proteases

Kempopeptin B has been evaluated for its inhibitory activity against several key serine proteases.

This compound demonstrates notable inhibitory activity against trypsin. However, reported potency varies across studies. One study identified an IC₅₀ value of 8.4 µM. nih.govacs.org A separate investigation reported a more potent inhibition, with an IC₅₀ value of approximately 1 µM. nih.gov This difference may be attributable to variations in the enzyme inhibition assays conducted in different laboratories. nih.gov

The inhibitory effect of this compound extends to plasmin, another trypsin-like serine protease. It was found to inhibit plasmin with an IC₅₀ value of approximately 1 µM. nih.gov

This compound is also an inhibitor of matriptase, a type II transmembrane serine protease. Its inhibitory potency against matriptase was determined to be approximately 1 µM, similar to its activity against trypsin and plasmin. nih.gov

A key feature of this compound is its selectivity for trypsin-like proteases. nih.gov When tested against the serine proteases elastase and chymotrypsin (B1334515), this compound showed significantly weaker activity. nih.gov The IC₅₀ value against both elastase and chymotrypsin was found to be greater than 67,000 nM (>67 µM), highlighting its selectivity towards trypsin. nih.gov This contrasts sharply with its analogue, kempopeptin A, which contains a hydrophobic leucine (B10760876) residue instead of lysine (B10760008) and exhibits selectivity for elastase (IC₅₀ = 0.32 µM) and chymotrypsin (IC₅₀ = 2.6 µM). nih.gov

| Enzyme | This compound IC₅₀ (µM) | Reference |

|---|---|---|

| Trypsin | 8.4 | nih.govacs.org |

| Trypsin | ~1 | nih.gov |

| Plasmin | ~1 | nih.gov |

| Matriptase | ~1 | nih.gov |

| Elastase | >67 | nih.gov |

| Chymotrypsin | >67 | nih.gov |

Inhibition of Matriptase

Molecular Mechanism of Protease Inhibition

The mechanism of serine protease inhibition by compounds like this compound involves interaction with the enzyme's active site, which contains a catalytic triad (B1167595) of serine (Ser), histidine (His), and aspartate (Asp). nih.govmdpi.com Molecular docking studies with the related enzyme matriptase show that this compound binds within this active site. nih.gov

The selectivity of this compound is largely determined by specific structural components that interact with the enzyme's specificity pocket (S1 pocket). nih.gov

Basic Lysine Residue : The presence of a basic lysine (Lys) residue adjacent to the N-terminus of the Ahp moiety is a critical determinant of this compound's selectivity for trypsin and related proteases. nih.govnih.govmdpi.com Trypsin-like proteases have a deep S1 pocket containing an aspartic acid residue at its base, which preferentially binds basic amino acid side chains like lysine through electrostatic interactions. The lysine residue of this compound fits into this pocket, anchoring the inhibitor to the enzyme. nih.govmdpi.com This explains its potent activity against trypsin, plasmin, and matriptase, and its weak activity against chymotrypsin and elastase, which have S1 pockets that accommodate hydrophobic or small, neutral residues, respectively. nih.gov

Ahp Moiety : The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is another crucial structural feature for the biological activity of this class of inhibitors. nih.govmdpi.com It is a common feature in many cyanobacterial protease inhibitors. mdpi.com The Ahp residue and the adjacent lysine work in concert to position the inhibitor within the active site of the target protease, contributing to its inhibitory function. nih.gov The combination of the basic lysine residue for S1 pocket recognition and the core Ahp-containing macrocycle results in the selective inhibition of trypsin-like serine proteases by this compound. nih.govresearchgate.net

Investigation of Binding Modes within Protease Active Sites

To comprehend the inhibitory action of this compound, researchers have delved into its interaction with the active sites of target proteases, particularly matriptase, a type II transmembrane serine protease implicated in cancer progression.

Computational docking simulations have provided significant insights into the binding orientation of this compound. Utilizing the published crystal structure of the matriptase catalytic domain (PDB: 2GV7), molecular docking experiments show that this compound fits within the enzyme's active site. semanticscholar.org These models indicate that this compound and its analogues, like kempopeptin C, adopt a similar binding pattern within the matriptase active site. semanticscholar.org The peptide backbone of this compound aligns within the binding pocket, positioning key residues for interaction with the enzyme. semanticscholar.org

The stability and specificity of the this compound-matriptase complex are governed by a series of precise intermolecular interactions. A crucial element of this binding is the presence of a basic lysine (Lys) residue adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which confers selectivity towards trypsin-like serine proteases such as matriptase. nih.govmdpi.com Docking studies have elucidated that the side chain of the basic residue at this position fits into the S1 subsite of the protease. semanticscholar.org This positioning facilitates the formation of strong hydrogen bonds and potential salt-bridge interactions with acidic residues, like aspartate, which are commonly found in the S1 pocket of trypsin-like proteases. semanticscholar.orgrcsb.org

Application of Computational Docking Studies (e.g., using Matriptase Crystal Structure PDB: 2GV7)

Downstream Cellular Effects of Protease Inhibition

The inhibition of key proteases by this compound leads to measurable changes in cellular processes, particularly those related to cancer cell behavior.

This compound's inhibition of matriptase directly affects the proteolytic processing of its known substrates. In vitro experiments have demonstrated that this compound and its analogue, kempopeptin C, can inhibit the matriptase-mediated cleavage of CUB-domain-containing protein 1 (CDCP1). semanticscholar.orgresearchgate.netnih.gov CDCP1 is a protein whose cleavage is associated with tumor progression. aacrjournals.org Furthermore, these inhibitors have been shown to block the cleavage of Desmoglein-2 (Dsg-2), another matriptase substrate, in laboratory settings. nih.govnih.govresearchgate.net

By blocking protease activity, this compound can alter the behavior of cancer cells.

A critical aspect of metastasis is the ability of cancer cells to migrate. The inhibition of proteases like matriptase by this compound has been shown to reduce the migration of highly invasive cancer cells. Specifically, in studies using the MDA-MB-231 human breast cancer cell line, treatment with kempopeptin analogues resulted in a significant, dose-dependent reduction in cell migration. researchgate.netnih.govresearchgate.net For instance, kempopeptin C, a chlorinated analogue of this compound, inhibited the migration of MDA-MB-231 cells by 37% and 60% at concentrations of 10 µM and 20 µM, respectively. mdpi.comnih.gov This demonstrates the functional consequence of protease inhibition on a key cellular process involved in cancer metastasis. mdpi.com

Structure Activity Relationship Sar Studies of Kempopeptin B and Its Analogues

Influence of Amino Acid Sequence and Stereochemistry on Protease Selectivity

The sequence and stereochemistry of the amino acids constituting the macrocyclic structure of kempopeptins are critical determinants of their interaction with and selectivity for different serine proteases. nih.gov

Effect of Lysine (B10760008) versus Leucine (B10760876) at the Ahp N-Terminus (Kempopeptin B vs. Kempopeptin A)

A pivotal factor in the protease selectivity of kempopeptins lies in the amino acid residue positioned at the N-terminus of the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. nih.gov this compound features a basic lysine (Lys) residue at this position, which directs its inhibitory activity towards trypsin and trypsin-like proteases. acs.orgnih.gov In contrast, kempopeptin A possesses a hydrophobic leucine (Leu) residue at the equivalent position, conferring selectivity for elastase and chymotrypsin (B1334515). acs.orgnih.gov

This compound demonstrates an IC₅₀ value of 8.4 μM against trypsin, while showing significantly weaker inhibition against elastase and chymotrypsin, with IC₅₀ values greater than 67,000 nM. acs.orgnih.govacs.org Conversely, kempopeptin A exhibits potent inhibition of elastase (IC₅₀ = 0.32 μM) and chymotrypsin (IC₅₀ = 2.6 μM). acs.orgacs.org This stark difference in selectivity underscores the importance of the amino acid side chain in binding to the enzyme's specificity pocket. nih.gov

Table 1: Protease Inhibition Profile of Kempopeptin A and B

| Compound | Amino Acid at Ahp N-Terminus | Trypsin IC₅₀ (μM) | Elastase IC₅₀ (μM) | Chymotrypsin IC₅₀ (μM) |

|---|---|---|---|---|

| Kempopeptin A | Leucine | > 67 | 0.32 | 2.6 |

| This compound | Lysine | 8.4 | > 67 | > 67 |

Role of Other Amino Acid Substitutions and Macrocycle Conformation

Studies on related cyanopeptolins, such as cyanopeptolin 1020, which has a phenylalanine (Phe) instead of isoleucine (Ile) and an arginine (Arg) instead of lysine, show altered trypsin inhibitory activity. nih.gov This suggests that even seemingly conservative substitutions within the macrocycle can influence potency, possibly by inducing subtle conformational changes that affect the presentation of the key binding elements. nih.gov The conformation of the macrocycle is critical for positioning the inhibitory "warhead," the Ahp residue, for interaction with the catalytic triad (B1167595) of the serine protease. nih.gov

Impact of Halogenation on Inhibitory Potency

Halogenation of the tyrosine residue within the kempopeptin structure has been shown to significantly impact inhibitory potency.

Bromine versus Chlorine Substitution (this compound vs. Kempopeptin C)

This compound contains a brominated tyrosine residue, while its analogue, kempopeptin C, possesses a chlorinated tyrosine at the same position. nih.gov This single atomic substitution results in a notable difference in inhibitory potency against trypsin and related proteases like plasmin and matriptase. nih.gov Kempopeptin C consistently demonstrates approximately three-fold greater potency than this compound. nih.gov For instance, against trypsin, kempopeptin C has an IC₅₀ of 0.19 μM, compared to this compound's IC₅₀ of approximately 1 μM. nih.gov

Table 2: Effect of Halogenation on Inhibitory Potency (IC₅₀ in μM)

| Compound | Halogen on Tyrosine | Trypsin | Plasmin | Matriptase |

|---|---|---|---|---|

| This compound | Bromine | ~1.0 | ~1.0 | ~1.0 |

| Kempopeptin C | Chlorine | 0.19 | 0.36 | 0.28 |

Considerations of Atomic Size and Electronegativity in Binding Efficacy

The enhanced potency of the chlorinated analogue, kempopeptin C, over the brominated this compound, can be attributed to factors such as atomic size and electronegativity. nih.gov Molecular modeling studies have not fully rationalized the difference in activity based on binding mode alone, suggesting that these physicochemical properties play a crucial role. nih.gov It has been proposed that the larger atomic size of bromine may lead to steric hindrance within the binding pocket, whereas the smaller chlorine atom may allow for a more favorable interaction. nih.gov The differing electronegativity of chlorine and bromine could also influence the electronic environment of the tyrosine residue, potentially affecting key interactions within the enzyme's active site. nih.gov

Computational Approaches in SAR Modeling and Prediction

Computational methods are increasingly valuable tools for understanding the complex structure-activity relationships of macrocyclic peptides like this compound. nih.gov Techniques such as molecular docking and pharmacophore modeling are employed to predict the binding modes of these inhibitors within the active sites of target proteases. nih.gov

For kempopeptins, molecular docking simulations have been used to visualize the binding of this compound and C within the matriptase active site. nih.gov These models show the compounds binding within the active site containing the catalytic triad (Ser195, His57, and Asp102). nih.gov While these models confirm the general binding mode, they also highlight the limitations of current computational approaches in fully explaining subtle differences in potency arising from single atom substitutions, as seen with the halogen analogues. nih.gov The development of more sophisticated computational models that can accurately account for factors like atomic size and electronegativity will be crucial for the future rational design of more potent and selective kempopeptin-based inhibitors. nih.govnih.gov

Comparative Potency with Structurally Related Serine Protease Inhibitors

The inhibitory activity of this compound has been evaluated in comparison to other structurally related cyclic depsipeptides, particularly those also containing the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. These comparative studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these natural inhibitors.

Comparison with Cyanopeptolin Analogues

When compared with certain cyanopeptolin analogues, this compound demonstrates different potency profiles. For instance, kempopeptins are generally less potent against trypsin than cyanopeptolin 1020, which is one of the most powerful Ahp-containing trypsin inhibitors discovered, with an IC50 value of 670 pM. nih.govmdpi.com this compound's IC50 for trypsin is reported to be approximately 1 µM to 8.4 µM. nih.govmdpi.comacs.orggriffith.edu.au

The significant difference in trypsin inhibition can be attributed to several key structural distinctions between the molecules. nih.govmdpi.com Cyanopeptolin 1020 possesses a phenylalanine (Phe) residue where this compound has an isoleucine (Ile), and an arginine (Arg) residue instead of lysine (Lys) as the basic unit. nih.govmdpi.com Furthermore, cyanopeptolin 1020 has a different side chain composed of glutamic acid and hexanoic acid and lacks the O-methyl and halogen substitutions on its tyrosine residue that are present in this compound. nih.govmdpi.com Docking studies on cyanopeptolin 1020 suggest that the bulky Phe residue contributes to favorable binding and interaction. nih.gov

Despite the disparity in trypsin inhibition, this compound and cyanopeptolin 1020 exhibit comparable potency in inhibiting plasmin. nih.gov The IC50 value for cyanopeptolin 1020 against plasmin is approximately 0.49 µM, which is similar to the activity of this compound against the same enzyme. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| This compound | Trypsin | ~1 - 8.4 µM nih.govmdpi.comacs.orggriffith.edu.au |

| This compound | Plasmin | ~1 µM nih.govmdpi.com |

| Cyanopeptolin 1020 | Trypsin | 670 pM nih.govmdpi.com |

| Cyanopeptolin 1020 | Plasmin | ~0.49 µM nih.gov |

Evaluation against Symplocamide A and Micropeptins

This compound shows greater potency as a trypsin inhibitor when compared to symplocamide A and some micropeptins. nih.govmdpi.comresearchgate.net Symplocamide A, another related compound containing the Ahp unit, has an IC50 value of approximately 80 µM against trypsin, making it significantly less potent than this compound. nih.govmdpi.comresearchgate.netresearchgate.net The primary structural differences in symplocamide A include the presence of citrulline, a bulky but only slightly basic moiety, instead of the basic lysine residue found in this compound adjacent to the Ahp unit. nih.gov Additionally, symplocamide A contains glutamine (Gln) in place of valine (Val) in its side chain. nih.gov

Furthermore, this compound has demonstrated more potent trypsin inhibitory activity than some structurally-related micropeptins, which typically have IC50 values in the range of 4–8 µM. nih.govmdpi.comresearchgate.net The presence of a basic amino acid like lysine adjacent to the N-terminal side of the Ahp moiety in this compound is a key feature contributing to its selectivity and potency towards trypsin and related enzymes. nih.govmdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| This compound | Trypsin | ~1 - 8.4 µM nih.govmdpi.comacs.orggriffith.edu.au |

| Symplocamide A | Trypsin | ~80 µM nih.govmdpi.comresearchgate.netresearchgate.net |

| Symplocamide A | Chymotrypsin | 0.38 µM researchgate.net |

| Micropeptins (various) | Trypsin | ~4 - 8 µM nih.govmdpi.comresearchgate.net |

Synthetic and Semisynthetic Methodologies for Kempopeptin B Analogues and Derivatives

General Strategies for the Chemical Synthesis of Cyclic Depsipeptides

Cyclic depsipeptides are a class of natural products characterized by a macrocyclic structure containing both amide and ester bonds. researchgate.netrsc.org Their synthesis requires careful strategic planning to control stereochemistry and achieve efficient macrocyclization. The primary methodologies involve a combination of solid-phase peptide synthesis (SPPS) and solution-phase or on-resin cyclization. researchgate.netrsc.org

Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone for the assembly of the linear peptide precursor of cyclic depsipeptides. researchgate.netrsc.orgspringernature.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). nih.gov The use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus, is standard. nih.gov A key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can be easily washed away from the resin-bound product. springernature.com

Macrocyclization Strategies: The critical step in the synthesis of cyclic depsipeptides is the formation of the macrocycle. researchgate.netnih.gov The choice of the cyclization site is crucial, as a poorly chosen location can lead to slow reaction rates and promote side reactions like dimerization or oligomerization. nih.gov The main strategies for macrocyclization are:

Solution-Phase Macrolactamization: This is a traditional approach where the fully assembled and protected linear peptide is cleaved from the solid support and then cyclized in solution. researchgate.netrsc.org The cyclization, forming an amide bond, is typically performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. nih.gov

On-Resin Macrolactamization: As an alternative to solution-phase cyclization, the macrocycle can be formed while the peptide is still attached to the resin. researchgate.netrsc.orgnih.gov This is often achieved by anchoring the peptide to the resin via a side chain, leaving the N- and C-termini free to react. nih.gov On-resin cyclization can be more efficient and lead to simpler purification.

Solution-Phase Macrolactonization: This strategy involves the formation of the ester bond (lactone) in solution to close the ring. researchgate.netrsc.org This can be a challenging step, often requiring specific activating agents and carefully controlled conditions to avoid side reactions and epimerization. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps, including macrocyclization, is an emerging strategy. researchgate.netrsc.org Biocatalysts can offer high regio- and chemoselectivity, which is particularly advantageous for complex molecules. researchgate.net

A general synthetic approach for a cyclic depsipeptide is outlined below:

Attachment of the first protected amino acid to the solid support. nih.gov

Stepwise elongation of the peptide chain using standard SPPS protocols (Fmoc chemistry). nih.gov

Formation of the ester linkage, which can be done on-resin. nih.gov

Cleavage of the linear depsipeptide from the resin.

Macrocyclization in solution or on-resin. researchgate.netnih.gov

Deprotection of side chains and purification of the final cyclic depsipeptide.

| Strategy | Description | Advantages | Challenges |

| Solution-Phase Macrolactamization | Cyclization of the linear precursor in solution to form an amide bond. researchgate.netrsc.org | Well-established method. | Requires high dilution; risk of oligomerization. nih.gov |

| On-Resin Macrolactamization | Cyclization while the peptide is attached to the solid support. researchgate.netnih.gov | Can be more efficient; simpler purification. nih.gov | Requires suitable resin and anchoring strategy. |

| Solution-Phase Macrolactonization | Formation of the ester bond in solution to close the macrocycle. researchgate.netrsc.org | Can be a difficult reaction to control; risk of epimerization. researchgate.net | |

| Biocatalysis | Use of enzymes for specific bond formations, including cyclization. researchgate.netrsc.org | High regio- and chemoselectivity. researchgate.net | Enzyme availability and stability can be limiting. |

Design and Synthesis of Structurally Modified Analogues for SAR Exploration

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For kempopeptin B, SAR studies aim to identify the key structural features responsible for its serine protease inhibitory activity and to develop analogues with improved potency, selectivity, or other pharmacological properties. mdpi.comnih.gov

The design of this compound analogues often focuses on modifications of specific residues within the macrocycle. Key areas for modification include:

The Basic Amino Acid: The lysine (B10760008) (Lys) residue in this compound is crucial for its selectivity towards trypsin and related proteases. mdpi.com Synthesizing analogues with different basic amino acids (e.g., arginine, ornithine) or non-natural basic residues can probe the importance of the side chain's length, basicity, and steric bulk for enzyme inhibition. mdpi.com

The Ahp (3-amino-6-hydroxy-2-piperidone) Moiety: The Ahp unit is a common feature in this class of protease inhibitors. Modifications to this core structure could influence the binding affinity and inhibitory mechanism.

Aromatic and Halogenated Residues: this compound contains a chlorinated tyrosine residue. mdpi.com Analogues with different halogen substitutions (e.g., bromine, fluorine) or alternative aromatic amino acids can be synthesized to investigate the role of the halogen and the aromatic ring in target engagement. mdpi.com The difference in activity between this compound and the chlorinated kempopeptin C highlights the potential impact of halogenation. mdpi.com

The Peptide Backbone: N-methylation of amide bonds can alter the conformational flexibility of the macrocycle, which can have a significant impact on biological activity. mdpi.com

The synthesis of these analogues generally follows the synthetic strategies outlined in section 7.1. For example, to create an analogue with a different basic amino acid, the corresponding protected amino acid would be incorporated during the SPPS of the linear precursor.

| Target Modification | Rationale for SAR Exploration | Example of Analogue |

| Basic Amino Acid | To investigate the role of the basic side chain in enzyme selectivity and potency. mdpi.com | Replace Lys with Arg or Ornithine. mdpi.com |

| Halogenated Residue | To study the effect of the halogen's electronegativity and size on activity. mdpi.com | Replace chlorinated Tyr with brominated or fluorinated Tyr. |

| Peptide Backbone | To alter conformational flexibility and membrane permeability. mdpi.com | N-methylation of specific amide bonds. |

| Side Chain Composition | To explore the influence of other residues on overall activity and selectivity. mdpi.com | Compare with naturally occurring analogues like symplocamide A, which has Gln instead of Val. mdpi.com |

Methodological Advancements in Natural Product Chemical Synthesis Relevant to the Kempopeptin Scaffold

The field of natural product synthesis is continually evolving, with new methodologies that can be applied to the synthesis of complex molecules like this compound. nih.gov These advancements aim to improve efficiency, stereocontrol, and access to structural diversity.

Biomimetic Synthesis: This approach designs synthetic routes that mimic the proposed biosynthetic pathways of natural products. engineering.org.cn By emulating nature's strategies, chemists can often develop more efficient and elegant syntheses. engineering.org.cn For a complex molecule like this compound, a biomimetic approach could inspire novel cyclization or functional group installation strategies.

One-Pot Reactions and Cascade Reactions: One-pot reactions, where multiple transformations occur in the same reaction vessel, can significantly improve the efficiency of a synthesis by reducing the number of purification steps and saving time and resources. frontiersin.org Cascade reactions, a type of one-pot reaction where the product of one reaction is the substrate for the next, can be particularly powerful for rapidly building molecular complexity. frontiersin.org For the kempopeptin scaffold, this could involve, for example, a cascade reaction to form a key heterocyclic portion of the molecule.

Advanced Catalysis: The development of new catalysts is a major driver of innovation in organic synthesis. rsc.org For instance:

Gold-catalyzed reactions have proven useful for the synthesis of various polyazaheterocycles. frontiersin.org

Zirconium-based catalysts are being explored for the synthesis of a wide range of heterocyclic compounds. rsc.org These and other transition-metal catalysts could be employed for specific bond formations within the kempopeptin scaffold, potentially offering milder reaction conditions and higher selectivity than traditional methods.

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic methods. This includes the use of mechanosynthesis (ball-milling) to drive reactions, which can reduce or eliminate the need for solvents. umontpellier.fr Such techniques are being explored for the synthesis of peptide macrocycles and could be applicable to the production of this compound analogues. umontpellier.fr

These modern synthetic methods offer exciting possibilities for not only improving the synthesis of this compound itself but also for creating diverse libraries of analogues for biological screening. researchgate.net

Broader Research Implications and Future Directions

Contribution of Kempopeptin B Research to Understanding Serine Protease Biology

The study of this compound has significantly contributed to the understanding of serine protease biology, particularly concerning inhibitor selectivity. wikipedia.org this compound demonstrates selective inhibition of trypsin and related proteases such as plasmin and matriptase. nih.govnih.gov This selectivity is largely attributed to the presence of a basic lysine (B10760008) (Lys) residue within its 16-membered ring structure, which is adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. nih.govnih.gov The Ahp unit is a recognized hallmark of this class of cyanobacterial metabolites that confers serine protease inhibitory activity. nih.gov

The importance of specific amino acid residues for selectivity is highlighted when comparing this compound with its analogue, kempopeptin A. While structurally similar, kempopeptin A contains a hydrophobic leucine (B10760876) (Leu) residue instead of the basic lysine and consequently exhibits selectivity for elastase and chymotrypsin (B1334515), with little to no activity against trypsin. nih.govnih.govmdpi.com This distinct difference in inhibitory profiles between two closely related natural products provides a clear example of how a single amino acid substitution can dramatically alter biological activity and target preference. mdpi.comresearchgate.net This structure-activity relationship (SAR) data enhances the fundamental understanding of the molecular interactions within the active sites of different serine protease subfamilies, informing how substrate specificity is achieved. nih.gov Research on this compound and its analogue kempopeptin C, which also contains the basic Lys residue, further refines this understanding by showing potent inhibition against a panel of trypsin-like enzymes. nih.govnih.gov

Table 1: Comparative Inhibitory Activity (IC₅₀) of Kempopeptins

| Compound | Target Protease | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| This compound | Trypsin | ~1.0 - 8.4 µM nih.govnih.govmdpi.com |

| Plasmin | ~1.0 µM nih.gov | |

| Matriptase | ~1.0 µM nih.gov | |

| Elastase | >67 µM nih.gov | |

| Chymotrypsin | >67 µM nih.gov | |

| Kempopeptin A | Elastase | 0.32 µM acs.orgnih.gov |

| Chymotrypsin | 2.6 µM acs.orgnih.gov | |

| Kempopeptin C | Trypsin | 0.19 µM nih.govnih.gov |

| Plasmin | 0.36 µM nih.govnih.gov |

Potential for Rational Design and Development of Novel Protease Inhibitors

The defined structure and selective activity of this compound make it an excellent scaffold for the rational design of new, potent, and specific protease inhibitors. biorxiv.orgrsc.org The cyclic depsipeptide framework containing the Ahp moiety is a validated starting point for developing agents that target serine proteases. nih.gov Molecular docking studies involving this compound and C within the active site of matriptase have provided insights into their binding modes, revealing key interactions with catalytic triad (B1167595) residues. nih.govresearchgate.net

These computational models, combined with SAR data, can guide the synthetic modification of the kempopeptin structure to enhance potency or modulate selectivity. For instance, the difference in potency between the brominated this compound and its more potent chlorinated analogue, kempopeptin C, was not fully explained by docking studies alone, suggesting that factors like the electronegativity and atomic size of the halogen substituent play a crucial role. nih.gov This finding opens an avenue for designing future analogues by modifying this position with other halogens or functional groups to fine-tune activity. Such structure-based drug design efforts are critical for developing novel therapeutics, for example, inhibitors targeting proteases like matriptase that are implicated in cancer progression. nih.govaacrjournals.orgdntb.gov.ua The success of rational design in creating inhibitors for other proteases, such as those in HIV, demonstrates the power of this approach. rsc.org

Biotechnological Potential for Enhanced Production and Generation of New Analogues

This compound is a secondary metabolite produced by marine cyanobacteria, likely synthesized by large multi-enzyme complexes such as non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). mdpi.comnih.gov This biosynthetic origin presents significant biotechnological opportunities. While current supplies are obtained through isolation from the native cyanobacterium, Lyngbya sp., this method can be limited by low yields and environmental variability. icm.edu.placs.org

Future efforts could focus on heterologous expression, transferring the this compound biosynthetic gene cluster into a more easily cultivable host organism for scaled-up, controlled production. Furthermore, understanding the biosynthetic pathway allows for the generation of novel analogues through genetic engineering. By modifying the domains within the NRPS machinery responsible for selecting and incorporating specific amino acids, it would be possible to create a library of new kempopeptin-like molecules. This could involve, for example, replacing the native lysine with other basic or non-natural amino acids to explore new selectivity profiles. The natural occurrence of multiple kempopeptin and lyngbyastatin analogues from Lyngbya species suggests that the biosynthetic machinery is inherently flexible, making it a promising target for such bioengineering approaches to produce novel compounds with potentially improved therapeutic properties. nih.govfrontiersin.org

Role of this compound in the Advancement of Marine Natural Product Drug Discovery Initiatives

The discovery of this compound has played a notable role in advancing marine natural product drug discovery. researchgate.net It, along with related compounds like the lyngbyastatins and somamides isolated from the same genus, solidified marine cyanobacteria as a particularly rich source of structurally diverse and potent protease inhibitors. acs.orgacs.org The potent and selective bioactivity of this compound helps to validate marine-derived natural products as viable starting points for drug development programs. mdpi.commdpi.com

Specifically, the investigation of this compound and its analogues, such as kempopeptin C, as inhibitors of cancer-relevant proteases like matriptase has highlighted a direct path from marine discovery to potential oncology applications. nih.govnih.gov Research showing that kempopeptin C can inhibit the migration of invasive breast cancer cells provides a functional link between a marine natural product and a key process in metastasis. nih.govnih.govresearchgate.net This contributes to a growing body of evidence that marine metabolites are not just chemically novel but also interact with crucial, validated drug targets. rsc.org As such, this compound serves as an important example that fuels continued interest and investment in exploring the largely untapped chemical diversity of marine ecosystems for new therapeutic leads. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-amino-6-hydroxy-2-piperidone (Ahp) |

| Bouillomide A |

| Bouillomide B |

| Kempopeptin A |

| This compound |

| Kempopeptin C |

| Leucine |

| Lyngbyastatin |

| Lysine |

| Matriptase |

| Molassamide |

| Plasmin |

| Somamide B |

| Symplocamide A |

Q & A

Basic Research Question

- Solubility : Pre-screen in PBS, serum, or simulated gastric fluid (SGF) at 37°C .

- Degradation kinetics : Use LC-MS/MS to quantify half-life (t½) in human plasma (incubate 0–24 hrs) .

- Stabilizers : Test additives like 0.01% ascorbic acid or PEGylation to enhance serum stability .

What systematic review strategies validate this compound’s therapeutic potential across preclinical models?

Advanced Research Question

- PRISMA guidelines : Screen databases (PubMed, EMBASE) with terms: “this compound” AND (“antimicrobial” OR “cytotoxicity”) .

- Risk of bias : Use SYRCLE’s tool for animal studies to assess randomization and blinding .

- Dose-response synthesis : Extract EC50 values via nonlinear regression of aggregated data .

How can in silico modeling predict this compound’s interaction with bacterial membranes?

Advanced Research Question

- Molecular dynamics (MD) : Simulate lipid bilayer penetration using GROMACS (force field: CHARMM36) .

- Coarse-grained models : Predict self-assembly kinetics with MARTINI .

- Validation : Compare with experimental data from circular dichroism (helical content) and calcein leakage assays .

What criteria distinguish robust structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Question

- Alanine scanning : Systematically replace residues to identify critical motifs (e.g., positions 3, 7, 11 in cyclized regions) .

- Pharmacophore mapping : Use Schrödinger’s Phase to align active analogs .

- Selectivity index : Calculate ratio of mammalian cell cytotoxicity (CC50) to antimicrobial activity (MIC) .

How do researchers mitigate batch-to-batch variability in this compound for reproducible bioassays?

Basic Research Question

- Quality control (QC) : Require certificates of analysis (CoA) with HPLC purity, MS, and AAA .

- Lyophilization : Standardize reconstitution protocols (e.g., 1 mg/mL in 10 mM acetate buffer, pH 5.0) .

- Inter-lab validation : Share aliquots across labs for cross-validation of MIC values .

What ethical frameworks govern in vivo studies of this compound’s therapeutic efficacy?

Advanced Research Question

- 3Rs compliance : Replace mammalian models with Galleria mellonella where possible; refine endpoints (e.g., humane scoring systems) .

- Sample size justification : Pre-register protocols on platforms like OSF to avoid underpowered studies .

- Data transparency : Share negative results in repositories like Zenodo to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.